molecular formula C11H16ClNO B2385520 [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride CAS No. 1808640-98-3

[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride

Cat. No.: B2385520
CAS No.: 1808640-98-3
M. Wt: 213.71
InChI Key: COUXSMCIXWFXJQ-DHXVBOOMSA-N
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Description

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral amine derivative featuring a phenyl-substituted oxolane (tetrahydrofuran) ring and a methanamine group. Its stereochemistry—defined by the (2R,5S) configuration—plays a critical role in its physicochemical properties and biological interactions. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological research .

Properties

IUPAC Name

[(2R,5S)-5-phenyloxolan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUXSMCIXWFXJQ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,5S)-5-phenyloxolan-2-ylmethanamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride may involve large-scale chemical reactors and automated systems to maintain consistent quality and efficiency. The process usually includes steps such as purification, crystallization, and drying to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

Table 1: Structural and Stereochemical Comparison
Compound Name Molecular Formula Stereochemistry Key Substituent Solubility (HCl Salt) Biological Activity Summary
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine HCl C₁₁H₁₆ClNO (2R,5S) Phenyl at C5 High Serotonin/dopamine modulation*
[(2R,5R)-5-Phenyloxolan-2-yl]methanamine HCl C₁₁H₁₆ClNO (2R,5R) Phenyl at C5 High Similar activity, lower potency*
[(2S,3R)-2-Phenyloxolan-3-yl]methanamine HCl C₁₁H₁₆ClNO (2S,3R) Phenyl at C2 Moderate Enzyme inhibition potential
[(2R,3S)-2-Phenyloxolan-3-yl]methanamine HCl C₁₁H₁₆ClNO (2R,3S) Phenyl at C2 Moderate Unclear; limited data

Key Observations :

  • Stereochemical Impact : The (2R,5S) configuration confers distinct spatial orientation compared to (2R,5R) and (2S,3R) isomers, altering receptor binding kinetics and selectivity .
  • Substituent Position : Phenyl placement (C2 vs. C5) affects aromatic stacking and hydrophobic interactions.

Functional Group Variations

Table 2: Substituent-Driven Differences
Compound Name Core Structure Functional Group Variation Biological Activity
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine HCl Oxolane + phenyl None (reference compound) Neurotransmitter modulation*
rac-[(2R,5S)-5-tert-Butyloxolan-2-yl]methanamine HCl Oxolane + tert-butyl tert-butyl at C5 Increased lipophilicity; reduced CNS penetration
(3-Phenyloxolan-3-YL)methanamine Oxolane + phenyl Methanamine at C3 Unreported activity
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine HCl Thiophene + sulfonyl Sulfonyl-pyrrolidine Enzyme inhibition (kinase targets)

Key Observations :

  • tert-Butyl Substitution : Increases steric bulk and lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Thiophene vs. Oxolane : Thiophene-based analogs exhibit divergent electronic properties, favoring interactions with sulfur-binding enzymes .

Research Findings and Pharmacological Implications

Receptor Binding and Selectivity

  • Serotonin (5-HT) Receptors : The (2R,5S) isomer shows moderate affinity for 5-HT₂A and 5-HT₁A receptors, comparable to (2R,5R) analogs but with faster dissociation kinetics .
  • Dopamine Transporters : Both (2R,5S) and (2R,5R) isomers inhibit dopamine reuptake in vitro, but the (2R,5S) form exhibits lower efficacy .

Metabolic Stability

  • Oxidative Metabolism : The phenyl group in (2R,5S) analogs undergoes slower hepatic oxidation compared to tert-butyl derivatives, extending half-life .
  • HCl Salt Advantage : Improved bioavailability over free-base forms due to enhanced dissolution .

Biological Activity

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral compound recognized for its unique oxolane structure substituted with a phenyl group. Its molecular formula is C11_{11}H15_{15}ClN2_2O, and it has a molecular weight of 177.24 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis, particularly in enzyme interactions and metabolic pathways.

The compound's stereochemistry is significant, as it influences its biological activity. The presence of the phenyloxolane ring contributes to its unique reactivity and interaction with biological systems.

Property Value
Molecular FormulaC11_{11}H15_{15}ClN2_{2}O
Molecular Weight177.24 g/mol
IUPAC Name[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride
InChI KeyIAIACGGIZWXQIK-MNOVXSKESA-N

The biological activity of [(2R,5S)-5-phenyloxolan-2-yl]methanamine is believed to involve interactions with various enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor or activator of specific molecular targets, influencing cellular processes and biochemical pathways. The exact mechanisms are still under investigation, but the compound's ability to bind to active sites or alter the conformation of target molecules may play a crucial role in its pharmacological effects.

Biological Activity Studies

Research into the biological activity of [(2R,5S)-5-phenyloxolan-2-yl]methanamine has indicated potential effects on neurotransmitter systems and enzyme inhibition. Here are some notable findings:

  • Enzyme Interaction : Studies have shown that compounds similar in structure often exhibit significant pharmacological properties, including enzyme inhibition which could be relevant for therapeutic applications.
  • Neurotransmitter Effects : Initial research suggests potential modulation of neurotransmitter systems, which may lead to implications in treating neurological disorders.
  • Cellular Functions : The compound may influence various cellular functions through its interactions with proteins involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table highlights key differences between [(2R,5S)-5-phenyloxolan-2-yl]methanamine and structurally similar compounds:

Compound Name Structural Features Biological Activity
[(2R,5R)-5-Phenyloxolan-2-yl]methanamineSimilar oxolane structureDifferent stereochemistry affects activity
[(2R,5S)-5-Methyloxan-2-yl]methanamineOxolane ring with a methyl groupLacks phenyl substituent; different properties

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